6-Phenyl-2-azaspiro[3.3]heptane-6-carbonitrile hydrochloride
Description
6-Phenyl-2-azaspiro[3.3]heptane-6-carbonitrile hydrochloride is a heterocyclic compound characterized by a spirocyclic framework (spiro[3.3]heptane) with a nitrogen atom at position 2, a phenyl group, and a nitrile moiety at position 6. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis and chemical research. Key properties include:
Properties
IUPAC Name |
6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.ClH/c14-8-13(11-4-2-1-3-5-11)6-12(7-13)9-15-10-12;/h1-5,15H,6-7,9-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYNVHXESVTVDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C#N)C3=CC=CC=C3)CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225135-95-3 | |
| Record name | 6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-azaspiro[3.3]heptane-6-carbonitrile hydrochloride typically involves the following steps:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor, such as a nitrile or an amine.
Introduction of the phenyl group: This step involves the addition of a phenyl group to the spirocyclic core, often through a Friedel-Crafts alkylation reaction.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-azaspiro[3.3]heptane-6-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce nitrile groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield primary or secondary amines .
Scientific Research Applications
6-Phenyl-2-azaspiro[3.3]heptane-6-carbonitrile hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 6-Phenyl-2-azaspiro[3.3]heptane-6-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: The compound may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The compound belongs to a family of spirocyclic amines and nitriles. Below is a detailed comparison with analogous molecules:
Table 1: Key Structural and Functional Comparisons
Functional and Reactivity Differences
Nitrile vs. Oxygen (Oxa Variant) :
- The target compound’s nitrile group enables participation in click chemistry (e.g., Huisgen cycloaddition) and hydrolysis to carboxylic acids, whereas the oxa variant (2-oxa-spiro) lacks this reactivity .
- The oxa variant exhibits reduced basicity due to oxygen’s lower electronegativity compared to nitrogen, impacting solubility in acidic media .
Hydrochloride Salt vs. Free Base: The hydrochloride salt form (target compound) improves aqueous solubility compared to free-base spiro compounds, critical for biological assays . Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride () shares this salt advantage but features an amine for nucleophilic reactions .
Boc-Protected Derivatives :
Research Findings and Industrial Relevance
- Drug Discovery : The rigid spirocyclic core of the target compound is prized for conformational restriction, enhancing binding affinity in kinase inhibitors and GPCR-targeted therapies .
- Synthetic Utility : Nitrile groups facilitate further derivatization (e.g., reduction to amines or conversion to tetrazoles), unlike the inert oxa variant .
Biological Activity
6-Phenyl-2-azaspiro[3.3]heptane-6-carbonitrile hydrochloride is a compound of interest in medicinal chemistry due to its unique spirocyclic structure, which often confers biological activity. This article explores its biological properties, synthesis, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : CHClN
- Molecular Weight : 226.7 g/mol
- CAS Number : 1211526-53-2
Biological Activity Overview
Research indicates that compounds with a spirocyclic framework, such as 6-Phenyl-2-azaspiro[3.3]heptane derivatives, exhibit various biological activities, including:
- Neuropharmacological Effects : Spirocyclic compounds have been studied for their potential as neuroprotective agents and cognitive enhancers.
- Antidepressant Activity : Some derivatives have shown promise in alleviating symptoms of depression through modulation of neurotransmitter systems.
- Anticancer Properties : Certain spirocyclic compounds have been identified as potential anti-cancer agents, particularly through their interaction with specific cellular pathways.
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the formation of the spirocyclic structure followed by functionalization to introduce the phenyl and carbonitrile groups.
Example Synthetic Route
- Formation of the Azaspiro Framework : Initial reactions involve cyclization of appropriate precursors to form the azaspiro structure.
- Introduction of Functional Groups : Subsequent steps involve adding the phenyl group and converting suitable intermediates to yield the carbonitrile derivative.
Neuropharmacological Studies
A study published in PubMed highlighted the synthesis of related spirocyclic compounds and their evaluation for neuropharmacological effects. The results indicated that these compounds could enhance synaptic plasticity, which is crucial for learning and memory processes .
Antidepressant Activity
Research conducted on spirocyclic derivatives demonstrated significant antidepressant-like effects in animal models. The mechanism was linked to increased serotonin levels in the brain, suggesting a similar pathway may be applicable to 6-Phenyl-2-azaspiro[3.3]heptane derivatives .
Anticancer Activity
A recent investigation into spirocyclic compounds revealed their ability to inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines . The specific pathways involved include modulation of p53 and NF-kB signaling pathways.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
